An In-depth Technical Guide to the Core Chemical Properties and Structure of Nonane-4,6-dione
An In-depth Technical Guide to the Core Chemical Properties and Structure of Nonane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonane-4,6-dione, a member of the beta-diketone class of organic compounds, presents a subject of interest for various chemical and pharmaceutical applications.[1][2] Its structure, characterized by two carbonyl groups separated by a methylene group, imparts unique chemical reactivity, including the ability to form stable metal chelates and exist in a tautomeric equilibrium between keto and enol forms.[3] This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental considerations for nonane-4,6-dione.
Chemical Identity and Properties
Nonane-4,6-dione is systematically named nonane-4,6-dione according to IUPAC nomenclature.[1] It is also known by synonyms such as 4,6-dioxononane and dibutyrylmethane.[1] The fundamental identifiers and computed physicochemical properties of nonane-4,6-dione are summarized in the table below.
| Identifier/Property | Value | Reference |
| Molecular Formula | C9H16O2 | [1] |
| Molecular Weight | 156.22 g/mol | [1][4] |
| CAS Number | 14090-88-1 | [1][4] |
| IUPAC Name | nonane-4,6-dione | [1] |
| SMILES | CCCC(=O)CC(=O)CCC | [1] |
| InChI | InChI=1S/C9H16O2/c1-3-5-8(10)7-9(11)6-4-2/h3-7H2,1-2H3 | [1] |
| Calculated Boiling Point | 513.06 K | [5] |
| Calculated Melting Point | 291.05 K | [5] |
| Calculated Water Solubility (log10WS) | -2.15 | [5] |
| Calculated Octanol/Water Partition Coefficient (logPoct/wat) | 2.115 | [5] |
Chemical Structure and Tautomerism
As a beta-diketone, nonane-4,6-dione exhibits keto-enol tautomerism, a dynamic equilibrium between the diketo form and two possible enol forms. In non-polar environments, the enol form is predominantly favored due to the formation of a stable, six-membered intramolecular hydrogen-bonded ring.[3] This conjugation and hydrogen bonding contribute to the overall stability of the enol tautomer.
Experimental Protocols
Synthesis
General Procedure for Claisen Condensation:
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Reaction Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
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Base Preparation: A strong base, such as sodium ethoxide or sodium hydride, is suspended in a dry, aprotic solvent like diethyl ether or tetrahydrofuran (THF) and cooled in an ice bath.
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Reactant Addition: A solution containing an equimolar mixture of the ester (e.g., ethyl butyrate) and the ketone (e.g., 4-nonanone) is added dropwise to the stirred base suspension.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the completion of the reaction.
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Workup: The reaction is quenched by the addition of a dilute acid (e.g., hydrochloric acid or sulfuric acid). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
Purification
The crude nonane-4,6-dione can be purified using standard laboratory techniques.
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Distillation: Fractional distillation under reduced pressure is a common method for purifying liquid beta-diketones.
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Chromatography: Column chromatography using silica gel or alumina can be employed for further purification. The choice of eluent would depend on the polarity of the compound and any impurities present. A mixture of hexane and ethyl acetate is often a suitable starting point.
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Purification via Metal Complexes: Beta-diketones readily form stable complexes with metal ions, such as copper(II).[6] This property can be exploited for purification. The crude diketone can be treated with a solution of a metal salt (e.g., copper(II) acetate) to form the metal complex, which can then be isolated by filtration. The pure beta-diketone can be regenerated by treating the complex with a strong acid.
Spectroscopic Analysis
The structure and purity of nonane-4,6-dione can be confirmed by various spectroscopic methods. Spectral data for nonane-4,6-dione is available in public databases such as PubChem.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to be complex due to the keto-enol tautomerism. In the keto form, characteristic signals for the methylene protons alpha to the carbonyl groups would be observed. In the enol form, a downfield signal for the enolic proton (often broad) and a signal for the vinylic proton would be present. The integration of these signals can provide an estimate of the keto-enol ratio in the solvent used for analysis.
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¹³C NMR: The carbon NMR spectrum will also show distinct signals for the carbonyl carbons in the keto form and the vinylic and oxygen-bearing carbons in the enol form.[1]
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Infrared (IR) Spectroscopy:
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The IR spectrum of nonane-4,6-dione will exhibit characteristic absorption bands. The keto form will show a strong C=O stretching vibration around 1700-1720 cm⁻¹. The enol form will display a broad O-H stretching band (due to intramolecular hydrogen bonding) and a C=O stretching vibration at a lower frequency (around 1600-1650 cm⁻¹) due to conjugation.[1]
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Mass Spectrometry (MS):
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Mass spectrometry can be used to determine the molecular weight of nonane-4,6-dione. Gas chromatography-mass spectrometry (GC-MS) data is available, which can also provide information on the purity of the sample.[1]
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Conclusion
Nonane-4,6-dione is a beta-diketone with well-defined chemical properties and a characteristic keto-enol tautomerism that dictates its reactivity. While specific experimental protocols for its synthesis are not extensively documented in readily available literature, established methods for the synthesis and purification of beta-diketones can be adapted. The structural characterization of this compound is readily achievable through standard spectroscopic techniques. This guide provides a foundational understanding for researchers and professionals working with or considering the use of nonane-4,6-dione in their scientific endeavors.
References
- 1. 4,6-Nonanedione | C9H16O2 | CID 26454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nonane-4,6-dione (CHEBI:16111) [ebi.ac.uk]
- 3. Buy Nonane-4,6-dione | 14090-88-1 [smolecule.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. 4,6-Nonanedione (CAS 14090-88-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Practical synthesis of 3-methylnonane-2,4-dione, an intense strawlike and fruity flavored compound - PubMed [pubmed.ncbi.nlm.nih.gov]
